Thiophene, 2,2'-thiobis[5-bromo-

Description

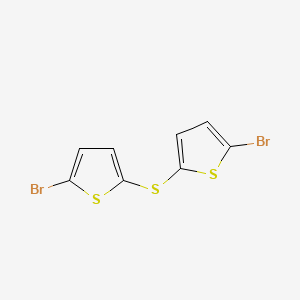

"Thiophene, 2,2'-thiobis[5-bromo-" is a brominated thiophene derivative characterized by two thiophene rings linked via a sulfur atom (thiobis group), with bromine substituents at the 5-position of each ring. This compound belongs to a class of organosulfur heterocycles widely studied for their electronic properties, structural rigidity, and applications in materials science, including organic semiconductors and coordination chemistry. The bromine substituents enhance its reactivity in cross-coupling reactions, making it a valuable precursor for synthesizing polymers or metal-organic complexes.

Properties

CAS No. |

183117-15-9 |

|---|---|

Molecular Formula |

C8H4Br2S3 |

Molecular Weight |

356.1 g/mol |

IUPAC Name |

2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene |

InChI |

InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H |

InChI Key |

ITHWUVOHDCWLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)SC2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophene, 2,2’-thiobis[5-bromo-, often involves the bromination of thiophene rings. One common method is the electrophilic bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of brominated thiophene derivatives may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2,2’-thiobis[5-bromo- undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to further electrophilic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted thiophene derivatives.

Coupling Reactions: Thiophene derivatives can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Thiophene, 2,2’-thiobis[5-bromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 2,2’-thiobis[5-bromo- in various applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the thiophene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is crucial in the formation of complex molecular structures and materials with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "Thiophene, 2,2'-thiobis[5-bromo-" can be contextualized by comparing it with three key analogues:

Thiophene, 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis[5-bromo- (CAS: 851853-49-1)

2,2'-Thiobis[4,6-dichlorophenol]

Thiophene, 2,2'-sulfonylbis(5-nitro) (CAS: 88202-69-1)

Table 1: Structural and Functional Comparison

Key Findings

Structural Rigidity and Planarity The thiobis-linked bromothiophene exhibits near-planar geometry, with a dihedral angle of 9.085° between the thiophene and adjacent fragments, as observed in its coordination complexes . In contrast, the sulfonylbis(5-nitrothiophene) derivative (CAS: 88202-69-1) displays greater planarity due to the electron-withdrawing sulfonyl group, which reduces steric strain .

Electronic Properties Bromine substituents in "Thiophene, 2,2'-thiobis[5-bromo-" provide moderate electron-withdrawing effects compared to the stronger nitro groups in sulfonylbis(5-nitrothiophene). This difference impacts redox potentials and charge transport in electronic materials . The tetrafluoro-phenylene linker in CAS: 851853-49-1 significantly lowers the HOMO-LUMO gap due to fluorine's electronegativity, enhancing conductivity in semiconductor applications .

Reactivity and Applications Brominated thiophenes are preferred for Suzuki-Miyaura cross-coupling reactions, whereas chlorinated analogues (e.g., 2,2'-thiobis[4,6-dichlorophenol]) are more reactive in nucleophilic substitutions but less stable under harsh conditions . Sulfonyl-linked thiophenes (e.g., CAS: 88202-69-1) exhibit superior thermal stability, making them suitable for high-temperature optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.